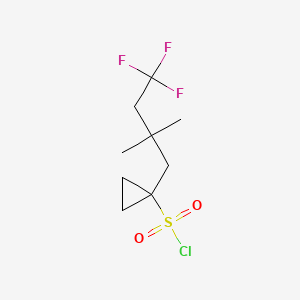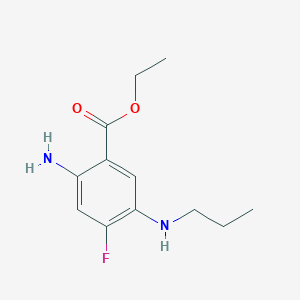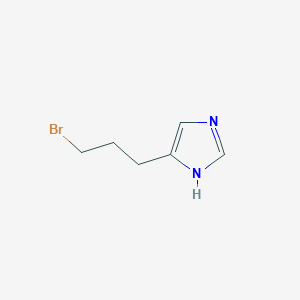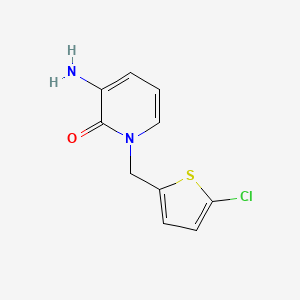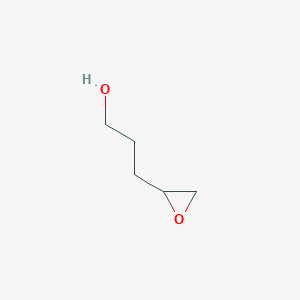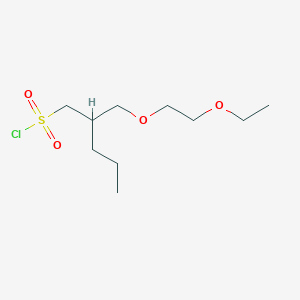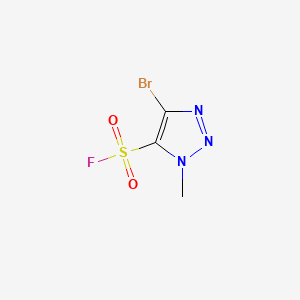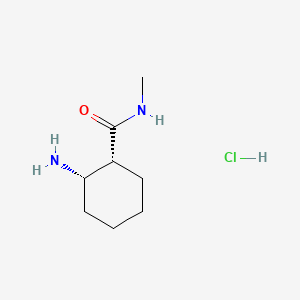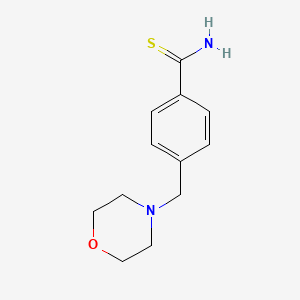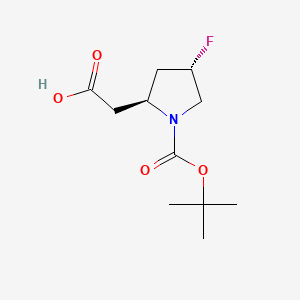
2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-fluoropyrrolidin-2-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-fluoropyrrolidin-2-YL)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One efficient method for this is using flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the flow microreactor process due to its efficiency and sustainability. The use of continuous flow chemistry allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-fluoropyrrolidin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or other parts of the molecule.
Substitution: The fluorine atom and Boc group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated pyrrolidine ring.
Aplicaciones Científicas De Investigación
2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-fluoropyrrolidin-2-YL)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: Its derivatives may have potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-fluoropyrrolidin-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group serves as a protecting group, allowing for selective reactions at other sites in the molecule. The fluorine atom can enhance the compound’s stability and reactivity, influencing its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-chloropyrrolidin-2-YL)acetic acid: Similar structure but with a chlorine atom instead of fluorine.
2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-bromopyrrolidin-2-YL)acetic acid: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-fluoropyrrolidin-2-YL)acetic acid imparts unique properties, such as increased stability and reactivity, compared to its chlorine and bromine analogs. This makes it particularly valuable in applications where these properties are desired.
Propiedades
Fórmula molecular |
C11H18FNO4 |
|---|---|
Peso molecular |
247.26 g/mol |
Nombre IUPAC |
2-[(2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-6-7(12)4-8(13)5-9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 |
Clave InChI |
GASMYJSLVLZJBR-JGVFFNPUSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CC(=O)O)F |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


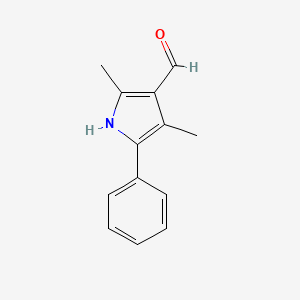
![1-[(1S)-1-azidoethyl]-4-methylbenzene](/img/structure/B13627696.png)

